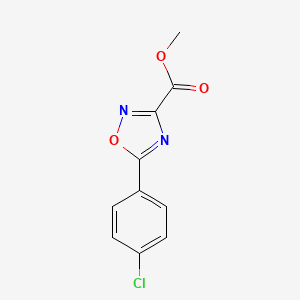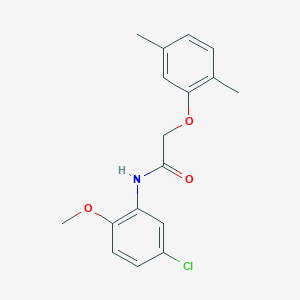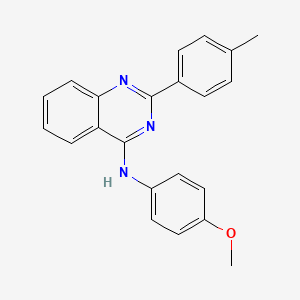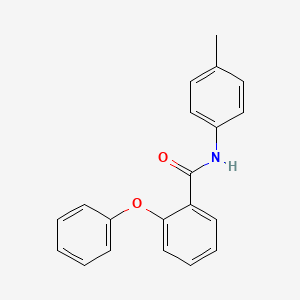
methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate, also known as MCC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MCC is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate has been found to have various applications in scientific research, including as a potential anticancer agent, antimicrobial agent, and antiviral agent. methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate has been found to have antibacterial activity against gram-positive and gram-negative bacteria. methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2.
Wirkmechanismus
The mechanism of action of methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate is not fully understood. However, it has been suggested that methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate has also been found to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate in lab experiments is its relatively low cost and easy synthesis. However, one limitation is its low solubility in water, which can make it challenging to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate research, including the development of novel methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate derivatives with improved solubility and bioactivity. Additionally, further studies are needed to fully understand the mechanism of action of methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate and its potential applications in various fields, including cancer therapy, antimicrobial therapy, and antiviral therapy.
In conclusion, methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate is a promising chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate and its derivatives.
Synthesemethoden
Methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate can be synthesized through a variety of methods, including the reaction of 4-chlorobenzohydrazide with methyl oxalyl chloride, followed by cyclization with triethylamine. Another method involves the reaction of 4-chlorobenzohydrazide with methyl chloroformate, followed by cyclization with potassium carbonate. The yield of methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate using these methods ranges from 60-80%.
Eigenschaften
IUPAC Name |
methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c1-15-10(14)8-12-9(16-13-8)6-2-4-7(11)5-3-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPQNCSCSPMTOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=N1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone](/img/structure/B5801198.png)
![5-isopropyl-N'-[(5-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5801204.png)
![N-[4-(acetylamino)phenyl]-1-methoxy-2-naphthamide](/img/structure/B5801210.png)

![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5801238.png)


![4-isopropoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5801260.png)
![2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5801268.png)
![N-[2-(methylthio)phenyl]-2-naphthalenesulfonamide](/img/structure/B5801272.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5801279.png)